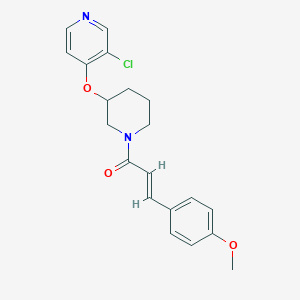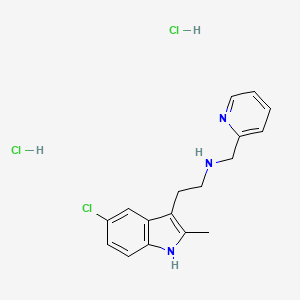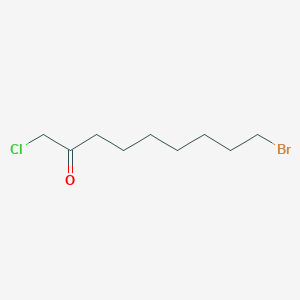
9-Bromo-1-chlorononan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-1-chlorononan-2-one, also known as Bcn, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the family of long-chain alkyl halides, which have been used in various fields of research, including organic synthesis, biochemistry, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 9-Bromo-1-chlorononan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.
Starting Materials
1-nonanone, Bromine, Chlorine, Sodium hydroxide, Sodium chloride, Sulfuric acid, Acetone, Diethyl ethe
Reaction
Step 1: 1-nonanone is reacted with bromine in the presence of sulfuric acid to form 9-bromo-1-nonanone., Step 2: 9-bromo-1-nonanone is reacted with chlorine in the presence of sodium hydroxide to form 9-bromo-1-chlorononan-2-one., Step 3: The crude product is purified by recrystallization from acetone and diethyl ether to obtain the final product.
Applications De Recherche Scientifique
9-Bromo-1-chlorononan-2-one has been used in scientific research for various applications. One of the most significant applications is in the synthesis of novel surfactants. Surfactants are compounds that reduce the surface tension between two liquids or between a liquid and a solid. They are used in a wide range of applications, including detergents, emulsifiers, and cosmetics. The unique properties of 9-Bromo-1-chlorononan-2-one make it an ideal candidate for the synthesis of surfactants with specific properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-1-chlorononan-2-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, leading to changes in their conformation and function. This interaction may also result in the disruption of lipid bilayers, leading to cell membrane damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Bromo-1-chlorononan-2-one have not been extensively studied. However, it has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Additionally, it has been shown to have potential applications in the field of drug delivery, as it can be used to modify the properties of liposomes and other drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Bromo-1-chlorononan-2-one is its ability to modify the properties of surfactants and lipids, making it an ideal candidate for the development of new drug delivery systems. However, its use in lab experiments is limited by its toxicity and potential for environmental harm. Additionally, its synthesis requires specialized equipment and expertise, making it difficult for researchers without access to these resources to use it in their experiments.
Orientations Futures
Future research on 9-Bromo-1-chlorononan-2-one should focus on its potential applications in the development of new surfactants and drug delivery systems. Additionally, further studies are needed to determine its mechanism of action and potential toxicity. Researchers should also explore the use of alternative synthesis methods that are more environmentally friendly and accessible to a wider range of researchers.
Conclusion:
In conclusion, 9-Bromo-1-chlorononan-2-one is a synthetic compound with potential applications in various fields of scientific research. Its unique properties make it an ideal candidate for the development of new surfactants and drug delivery systems. However, its use in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand its mechanism of action and potential applications.
Propriétés
IUPAC Name |
9-bromo-1-chlorononan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrClO/c10-7-5-3-1-2-4-6-9(12)8-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVWDGFVQUXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCl)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-1-chlorononan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
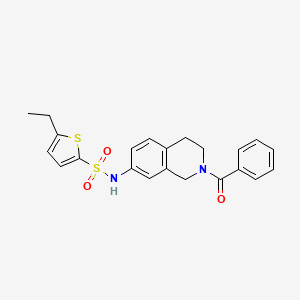
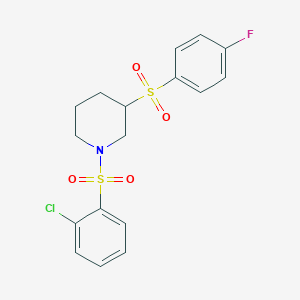
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
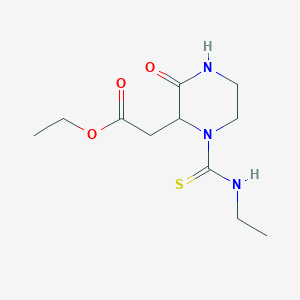
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
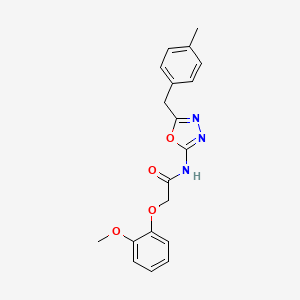
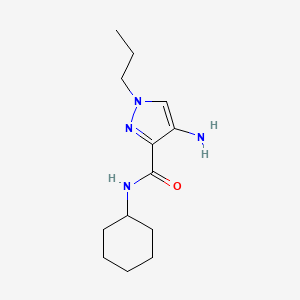
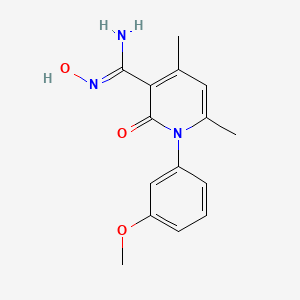
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)
